Fasciculol C
Description
Properties
CAS No. |
65694-19-1 |
|---|---|
Molecular Formula |
C30H52O6 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(1,5,6-trihydroxy-6-methylheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol |
InChI |
InChI=1S/C30H52O6/c1-26(2)22-10-9-19-20(28(22,5)15-21(32)25(26)35)14-24(34)30(7)18(12-13-29(19,30)6)17(16-31)8-11-23(33)27(3,4)36/h17-18,21-25,31-36H,8-16H2,1-7H3 |
InChI Key |
YRXIDKUVBPMNRA-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3=C(C2(CC(C1O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |
Canonical SMILES |
CC1(C2CCC3=C(C2(CC(C1O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |
melting_point |
242 - 244 °C |
physical_description |
Solid |
Synonyms |
fasciculol C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Fasciculol C
Fungal Sources
The compound is notably produced by several species of mushrooms, particularly within the genus Hypholoma.
Hypholoma lateritium as a Primary Source Organism
Hypholoma lateritium, commonly known as the brick cap mushroom, is a well-documented source of Fasciculol C. mdpi.comnih.govresearchgate.netnih.gov This wood-decay fungus is widely distributed across Europe, North America, and the Far East. mdpi.com Research has successfully isolated Fasciculol C from the fruiting bodies of H. lateritium, alongside other related steroid compounds such as fasciculic acid B, fasciculol E, and fasciculol F. mdpi.comnih.govd-nb.infou-szeged.hu The presence of these compounds has made H. lateritium a subject of phytochemical investigations. nih.govd-nb.info
Naematoloma fasciculare as a Source Organism
Fasciculol C has also been isolated from Naematoloma fasciculare (synonymous with Hypholoma fasciculare), a bitter and poisonous mushroom commonly known as the sulfur tuft. nih.govnih.govjmb.or.kr This species has been a source for the isolation of not only Fasciculol C but also a range of other related compounds, including fasciculols A-F and fasciculic acids A-C. jmb.or.kr The identification of Fasciculol C in this mushroom contributes to the broader chemical profile of this toxic fungus. jmb.or.krwikipedia.org
Comparative Analysis of Fasciculol C Production Across Fungal Species
Fasciculol C has been reported in at least three species within the Hypholoma genus: Hypholoma lateritium, Hypholoma fasciculare, and Hypholoma capnoides. nih.gov While the presence of Fasciculol C is established in these species, detailed comparative studies quantifying the production levels or yields of Fasciculol C across these different fungi are not extensively detailed in the reviewed literature. The existing research focuses on the identification and isolation of the compound from each species individually.
Fungal Sources of Fasciculol C
| Fungal Species | Common Name | Reference |
|---|---|---|
| Hypholoma lateritium | Brick Cap | mdpi.comnih.govresearchgate.netnih.gov |
| Naematoloma fasciculare (Hypholoma fasciculare) | Sulfur Tuft | nih.govnih.govjmb.or.kr |
| Hypholoma capnoides | Conifer Tuft | nih.gov |
Plant Sources
Beyond fungi, Fasciculol C has been identified in the plant kingdom, specifically within the ginger family.
Identification within Etlingera Genus Extracts
Recent chemotaxonomic studies have identified Fasciculol C as a secondary metabolite in the fruit extracts of several species belonging to the Etlingera genus (family Zingiberaceae). smujo.idsmujo.id Specifically, it has been detected in Etlingera calophrys, Etlingera canaria, and Etlingera echinulata from Sulawesi, Indonesia. smujo.idsmujo.id The compound was identified as part of a broader analysis of the chemical constituents of these plants using Liquid Chromatography-Mass Spectrometry (LCMS). smujo.idsmujo.id
Plant Sources of Fasciculol C
| Plant Species | Family | Reference |
|---|---|---|
| Etlingera calophrys | Zingiberaceae | smujo.idsmujo.id |
| Etlingera canaria | Zingiberaceae | smujo.idsmujo.id |
| Etlingera echinulata | Zingiberaceae | smujo.idsmujo.id |
Extraction and Purification Methodologies for Fasciculol C
The isolation of Fasciculol C from its natural sources involves multi-step extraction and purification processes.
For fungal sources like H. lateritium and N. fasciculare, the typical procedure begins with the extraction of the fungal material (e.g., freeze-dried fruiting bodies) with a solvent, most commonly methanol (B129727). u-szeged.hujmb.or.krresearchgate.net The resulting crude extract is then concentrated to produce a residue. u-szeged.hu
This residue is often further processed through liquid-liquid partitioning. For instance, the residue might be dissolved in aqueous methanol and partitioned against solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their solubility. u-szeged.hu
The final purification of Fasciculol C from the fractionated extracts is achieved using various chromatographic techniques. These methods include silica (B1680970) gel column chromatography and flash chromatography (both normal and reversed-phase). mdpi.comresearchgate.netresearchgate.net The fractions are monitored, often by thin-layer chromatography (TLC), to isolate the pure compound. researchgate.net The structure and identity of the isolated Fasciculol C are then confirmed through spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comjmb.or.kr
Solvent Extraction Techniques
The initial step in isolating Fasciculol C from its natural source involves extracting the compound from the mushroom material using various solvents. The choice of solvent and the extraction method are critical for efficiently separating the desired compound from the complex matrix of the fungal tissue.
Researchers have employed several solvent-based methods to achieve this. A common approach begins with freeze-drying the collected mushroom fruiting bodies to remove water and preserve the chemical constituents. nih.govmdpi.com The dried and often powdered material is then subjected to extraction with an organic solvent.
Methanol is a frequently used solvent for the initial extraction. researchgate.netnih.govmdpi.com For instance, in one study, the dried and powdered fruiting bodies of Hypholoma lateritium were extracted with methanol at room temperature. nih.govmdpi.com Following this, the crude methanol extract is often subjected to a series of liquid-liquid partitions using solvents of varying polarities to begin the process of separating compounds based on their chemical properties. This typically involves partitioning the methanol extract between n-hexane, chloroform, and ethyl acetate (B1210297). d-nb.infomdpi.com This partitioning allows for a preliminary fractionation of the extract, with Fasciculol C and similar triterpenoids concentrating in specific fractions.
Another documented method involves the use of ethyl acetate for the initial extraction of fresh fruit bodies. tandfonline.com The resulting extract is then processed to separate the neutral fraction, which contains Fasciculol C. The table below summarizes the solvents and techniques reported in the literature for the extraction of Fasciculol C and related compounds from Hypholoma species.
Table 1: Solvent Extraction Techniques for Fasciculol C
| Mushroom Species | Initial Extraction Solvent | Subsequent Partitioning/Fractionation Solvents | Reference |
|---|---|---|---|
| Hypholoma lateritium | Methanol | n-hexane, Chloroform, Ethyl Acetate | nih.govmdpi.com |
| Naematoloma fasciculare | Methanol | Not specified in detail | researchgate.net |
Chromatographic Separation Strategies
Following the initial solvent extraction and partitioning, the resulting crude fractions containing Fasciculol C require further purification. This is accomplished through various chromatographic techniques, which separate compounds based on their differential interactions with a stationary phase and a mobile phase. khanacademy.org
Column chromatography is a fundamental technique used in the purification of Fasciculol C. tandfonline.com Silica gel is a commonly employed stationary phase for this purpose. tandfonline.com The separation is achieved by passing a mixture of solvents (the mobile phase) through the column, with the polarity of the solvent system being gradually changed. This gradient elution allows for the separation of compounds with different polarities. For example, a chloroform-ethanol mixture has been used as the mobile phase for silica gel column chromatography. tandfonline.com
In more recent and refined isolation procedures, flash chromatography, a rapid form of column chromatography, is utilized. nih.govmdpi.com Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-modified silica) flash chromatography have been employed. For instance, fractions from the initial solvent partition of Hypholoma lateritium extract were subjected to normal-phase flash chromatography using a gradient of n-hexane and acetone. nih.govmdpi.com This was followed by reversed-phase flash chromatography with an acetonitrile-water gradient to yield pure Fasciculol C. nih.gov
Preparative thin-layer chromatography (TLC) has also been used to isolate Fasciculol C. tandfonline.com In this technique, the extract is applied as a band onto a plate coated with a stationary phase, such as Kieselgel GF254, and the plate is developed in a solvent system like chloroform-ethanol. tandfonline.com The separated bands corresponding to different compounds can then be scraped from the plate and the compound of interest extracted.
The table below provides a summary of the chromatographic methods that have been successfully used to isolate and purify Fasciculol C.
Table 2: Chromatographic Separation Strategies for Fasciculol C
| Chromatographic Technique | Stationary Phase | Mobile Phase/Solvent System | Reference |
|---|---|---|---|
| Column Chromatography | Silica gel | Chloroform:Ethanol (100:4) | tandfonline.com |
| Preparative Thin-Layer Chromatography (TLC) | Kieselgel GF254 | Chloroform-Ethanol (10:1) | tandfonline.com |
| Flash Chromatography (Normal Phase) | Silica gel | n-hexane-Acetone gradient | nih.govmdpi.com |
Advanced Structural Characterization and Elucidation Methodologies of Fasciculol C
Spectroscopic Techniques for Definitive Structure Assignment
Spectroscopic methods are indispensable for assigning the definitive structure of complex organic molecules. For Fasciculol C, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount, often complemented by hyphenated techniques for comprehensive analysis of complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fasciculol C Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including triterpenoids like Fasciculol C. It provides detailed insights into the connectivity of atoms and the chemical environment of individual nuclei within a molecule. researchgate.net
For Fasciculol C, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments (chemical shifts), and their coupling interactions with neighboring protons (coupling constants and multiplicities). These data are critical for establishing the proton framework and identifying various functional groups.
¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl, methylene, methine, and quaternary carbons.
Two-Dimensional (2D) NMR Experiments: To establish connectivity and spatial relationships, various 2D NMR experiments are routinely utilized:
Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling interactions, indicating adjacent protons. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and directly bonded carbon signals, assigning specific protons to their respective carbons. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Used to determine through-space relationships between protons, which is vital for establishing relative stereochemistry and conformational preferences. mdpi.com
The comprehensive analysis of these NMR data allows researchers to piece together the complete planar structure of Fasciculol C. While specific tabulated NMR data for Fasciculol C was not directly available in the provided search results, the methodology described for similar triterpenoids confirms the critical role of these techniques in its characterization. For instance, for a related lanostane (B1242432) triterpenoid (B12794562), ¹³C NMR, DEPT, and HMQC data were used to establish the presence of various carbon types, including methyls, methylenes, methines, and quaternary carbons, along with olefinic and oxygenated carbons.
Mass Spectrometry (MS) Applications in Fasciculol C Structural Analysis (e.g., HR-ESI MS)
Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aid in structural elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is particularly valuable for Fasciculol C due to its ability to provide highly accurate mass measurements.
Molecular Formula Determination: HR-ESI MS measurements yield precise molecular ion peaks (e.g., [M+H]+, [M+Na]+, [M-H]-), allowing for the accurate determination of the molecular formula. For Fasciculol C, the molecular formula C30H52O6 has been confirmed through such measurements. nih.govuni.lu
Fragmentation Analysis (MS/MS or CID): Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment the molecular ion into smaller, characteristic ions. nih.gov The fragmentation pattern provides insights into the substructures and functional groups present in the molecule. For related triterpenoids, HR-ESI-MS-MS (CID) data has been reported, showing specific fragmentation ions that help in deducing the structure. abdn.ac.ukresearchgate.net This approach is fundamental in confirming proposed structures and identifying the positions of various substituents.
Application of Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis
Natural products are often isolated from complex biological matrices, making their purification and individual characterization challenging. Hyphenated techniques, which combine separation methods with spectroscopic detectors, are highly effective for analyzing such mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the high separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. faccts.de This technique is widely used for the structural identification of analytes in complex mixtures due offering high sensitivity and selectivity. wisc.edu
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR integrates liquid chromatography with NMR spectroscopy, allowing for the online separation and structural elucidation of compounds without the need for laborious manual fraction collection and solvent removal. miamioh.edu This is particularly advantageous for identifying isomeric or isobaric compounds that might be difficult to distinguish by MS alone. miamioh.edu
Integrated LC-NMR-MS Systems: The combination of LC-NMR and LC-MS into a single system provides a powerful tool for comprehensive analysis. faccts.deacs.org These systems can operate in various modes, including on-flow (continuous acquisition), stop-flow (stopping the flow for extended NMR acquisition on a specific peak), or loop-storage (collecting peaks in loops for later NMR analysis), to optimize sensitivity and minimize carry-over effects. wisc.edu Such integrated approaches are crucial in modern natural product discovery and chemical analysis, providing extensive data in a single run. acs.org They have been successfully applied to identify natural products in complex plant extracts.
Stereochemical Assignment Approaches
Beyond the planar structure, determining the three-dimensional arrangement of atoms (stereochemistry) is critical for fully characterizing a natural product.
Conformational Analysis and Stereochemical Determination
The stereochemistry of triterpenoids like Fasciculol C is complex due to multiple chiral centers and rigid ring systems. Various approaches are employed for its determination:
Nuclear Overhauser Effect Spectroscopy (NOESY): As mentioned previously, NOESY experiments are vital for establishing relative stereochemistry. By observing through-space correlations between protons, the spatial proximity of different parts of the molecule can be inferred. For a related fascicularone, NOE experiments were used to ascertain its stereostructure, implying alpha-orientation of certain protons and cis-fusion of rings. mdpi.com
Coupling Constants (J-based analysis): Analysis of vicinal coupling constants in ¹H NMR spectra can provide information about dihedral angles between protons, which in turn helps in deducing the relative configuration of adjacent chiral centers.
Computational Methods: Advanced computational techniques, such as Density Functional Theory (DFT) based chemical shift calculations and Electronic Circular Dichroism (ECD) spectroscopy, are increasingly used to determine absolute configurations. By comparing experimental ECD spectra with computationally predicted spectra for different enantiomers, the absolute stereochemistry can be assigned. Conformational analysis is a crucial prerequisite for accurate computational predictions, as NMR shifts are highly dependent on the chosen conformer. faccts.de
These combined spectroscopic and computational approaches enable the comprehensive and unambiguous elucidation of both the planar and three-dimensional structures of complex natural products like Fasciculol C.
Chemical Synthesis and Structural Modification Strategies of Fasciculol C
Research on the Total Synthesis of Fasciculol C
As of the current literature, a complete total synthesis of Fasciculol C has not been documented. The intricate stereochemistry and dense functionalization of the lanostane (B1242432) core, coupled with the specific hydroxylation pattern of Fasciculol C, present a formidable challenge to synthetic chemists.
The biosynthesis of lanostane-type triterpenoids, such as those found in Ganoderma species, originates from the cyclization of 2,3-oxidosqualene (B107256) to form the lanosterol (B1674476) skeleton. nih.govnih.gov Subsequent modifications, including oxidation, reduction, and glycosylation, are carried out by a suite of enzymes to produce the vast diversity of natural lanostanoids. nih.govnih.gov
Hypothetically, a total synthesis of Fasciculol C would require a strategy that could efficiently construct the tetracyclic lanostane core. Methodologies developed for the synthesis of other complex triterpenoids could be adapted for this purpose. rsc.org Key steps would likely involve:
Construction of the Tetracyclic System: Strategies such as polyene cyclizations or iterative annulation reactions could be employed to assemble the A-B-C-D ring system of the lanostane skeleton.
Stereoselective Functionalization: The introduction of multiple hydroxyl groups at specific stereocenters (C-2, C-3, C-12, C-21, C-24, and C-25) would be a major hurdle. Directed hydroxylations and the use of chiral pool starting materials or asymmetric catalysis would be essential.
Side Chain Installation: The C-17 side chain, with its vicinal diol at C-24 and C-25, would need to be installed with precise stereocontrol.
Given the lack of a reported total synthesis, research in this area remains an open field for synthetic innovation.
Semisynthesis and Derivatization Approaches for Structure-Activity Relationship Studies
Semisynthesis, utilizing the naturally abundant Fasciculol C or its precursors, offers a more immediate route to derivatives for SAR studies. ebi.ac.uk While specific and extensive derivatization studies on Fasciculol C are not widely reported, the isolation of a variety of naturally occurring fasciculols and related compounds provides insights into how structural modifications influence biological activity. mdpi.commdpi.comresearchgate.net
For instance, the phytotoxicity of fasciculols has been compared, revealing that the hydroxylation pattern is crucial for activity. Fasciculols B and C, for example, exhibit greater inhibitory activity than Fasciculol A, suggesting the importance of the number and position of hydroxyl groups. mdpi.com
Researchers have isolated numerous lanostane triterpenoids from fungi like Hypholoma fasciculare and Hypholoma lateritium, which include various fasciculols and fasciculic acids (esters of fasciculols). mdpi.comresearchgate.netresearchgate.net These natural analogs represent a form of "natural derivatization" that informs SAR.
A general approach to the semisynthesis of Fasciculol C derivatives could involve:
Esterification/Etherification: Selective protection and subsequent reaction of the multiple hydroxyl groups to yield esters and ethers.
Oxidation: Oxidation of secondary alcohols to ketones.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, a common modification in natural triterpenoids. nih.gov
These modifications would allow for a systematic exploration of how different functional groups on the lanostane skeleton and the side chain contribute to the biological profile of Fasciculol C.
Design and Synthesis of Fasciculol C Analogs and Related Triterpenoid (B12794562) Derivatives
The design and synthesis of analogs of Fasciculol C can be guided by the synthetic strategies developed for other structurally related lanostane triterpenoids. acs.orgresearchgate.net Research on triterpenoids from the genus Kadsura and Ganoderma provides a blueprint for creating novel structures with potential biological activity. nih.govacs.orgresearchgate.net
The synthesis of lanostane-type triterpenoid N-glycosides has been reported, starting from the natural triterpenoid lanosterol. This work demonstrates the feasibility of introducing nitrogen-containing sugar moieties onto the triterpenoid scaffold to enhance cytotoxic and apoptosis-inducing activities. Such an approach could be applied to Fasciculol C to generate novel, potentially more potent analogs.
Furthermore, the isolation and characterization of numerous lanostane derivatives from various fungal sources offer a rich database of natural analogs that can inspire the design of new synthetic targets. x-mol.netnih.gov For example, the fasciculic acids, which are depsipeptide esters of fasciculols, suggest that conjugation with amino acids or peptides could be a fruitful strategy for modifying the properties of Fasciculol C. jst.go.jp
The synthesis of simplified analogs, which retain the core structural features believed to be responsible for biological activity while being more synthetically accessible, is another viable strategy. This approach would facilitate more rapid SAR studies and the identification of a pharmacophore.
Biological Activities and Mechanistic Investigations of Fasciculol C
Anti-inflammatory Modulatory Effects
Fasciculol C has demonstrated notable anti-inflammatory properties through its interaction with key enzymatic and signaling pathways involved in the inflammatory response. d-nb.inforesearchgate.netnih.gov
Cyclooxygenase-2 (COX-2) Inhibition Pathways
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins. ebsco.comwikipedia.org Studies have shown that Fasciculol C can inhibit the activity of COX-2. d-nb.inforesearchgate.net In experiments using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, a standard model for studying inflammation, treatment with Fasciculol C resulted in decreased levels of the COX-2 protein when compared to the levels in activated macrophages that were not treated. d-nb.inforesearchgate.net This inhibitory action on COX-2 suggests a direct mechanism by which Fasciculol C can mitigate inflammatory responses. d-nb.inforesearchgate.netnih.gov
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway Activation
The Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) is a transcription factor that is essential for the cellular defense against oxidative stress. wikipedia.orgnih.gov Activation of the Nrf2 pathway leads to the production of antioxidant proteins that protect cells from damage caused by injury and inflammation. wikipedia.orgmdpi.com Research has revealed that Fasciculol C is capable of stimulating the Nrf2 pathway. d-nb.inforesearchgate.net In studies involving RAW 264.7 cells, treatment with Fasciculol C led to an increase in Nrf2 levels. d-nb.inforesearchgate.net Notably, when cells were treated with Fasciculol C alone, the level of Nrf2 was the highest observed among all related compounds tested in the same experiments. d-nb.inforesearchgate.net This activation of the Nrf2 pathway highlights a key mechanism for the antioxidant and cytoprotective effects of Fasciculol C.
Modulation of Cytosolic Prostaglandin (B15479496) E2 Synthase (cPGES) Levels
Cytosolic Prostaglandin E2 Synthase (cPGES) is an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. plos.orgfrontiersin.orgnih.gov Investigations into the effects of Fasciculol C on cPGES have shown a modulatory role. While Fasciculol C, along with other related compounds, was found to activate cPGES in RAW 264.7 cells, the resulting protein levels were lower than those observed in LPS-activated cells. d-nb.inforesearchgate.net Significantly, when cells were treated with Fasciculol C by itself, the amount of cPGES was the lowest recorded across all experimental conditions, indicating a down-regulatory effect in a non-inflammatory state. d-nb.inforesearchgate.net
In vitro Investigations in Inflammatory Cell Models (e.g., RAW 264.7 cells)
The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammatory processes. d-nb.infomdpi.com Studies on Fasciculol C have utilized these cells to explore its anti-inflammatory potential. d-nb.inforesearchgate.net When RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, subsequent treatment with Fasciculol C led to a notable decrease in the levels of the pro-inflammatory protein COX-2. d-nb.inforesearchgate.net Furthermore, these studies confirmed that Fasciculol C did not exhibit cytotoxic effects on RAW 264.7 cells, with cell viability remaining around 100% after treatment. d-nb.inforesearchgate.net These findings from inflammatory cell models provide crucial evidence for the anti-inflammatory activity of Fasciculol C at the cellular level.
Antioxidant System Modulation
In addition to its anti-inflammatory effects, Fasciculol C has been shown to modulate antioxidant systems, further contributing to its protective cellular activities.
Xanthine (B1682287) Oxidase Inhibitory Activity
Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that can generate reactive oxygen species and contribute to oxidative stress. nih.govd-nb.info Research has identified Fasciculol C as a secondary metabolite in extracts that have been studied for their ability to inhibit xanthine oxidase. smujo.idsmujo.id While direct quantitative data on the specific inhibitory activity of purified Fasciculol C on xanthine oxidase is part of broader investigations into the antioxidant potential of natural extracts, its presence in active extracts suggests it may contribute to the observed xanthine oxidase inhibition. smujo.idsmujo.idmdpi.com
Free Radical Scavenging Mechanisms
The antioxidant potential of compounds is often evaluated through their ability to scavenge stable free radicals. Common in vitro assays for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. dergipark.org.trmdpi.comcabidigitallibrary.org While extracts from fungi known to produce Fasciculol C have demonstrated antioxidant effects in such assays, specific data on the direct radical scavenging activity of isolated Fasciculol C is not extensively detailed in the available literature. smujo.idresearchgate.net
The DPPH assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov This decolorization is stoichiometric with respect to the number of electrons captured. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. dergipark.org.trcabidigitallibrary.org Antioxidants present in a sample can reduce this radical cation, causing a loss of color that is proportional to the antioxidant's concentration and potency. researchgate.net The mechanism primarily involves electron transfer, though hydrogen atom transfer can also occur. mdpi.com Phenolic compounds, in particular, are known to effectively scavenge these radicals by donating a hydrogen atom from their hydroxyl groups. dergipark.org.trsmujo.id
| Assay | Radical | Principle of Detection | Mechanism |
|---|---|---|---|
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Decrease in absorbance (color change from violet to yellow) as the radical is quenched. nih.gov | Primarily hydrogen atom transfer (HAT), also involves electron transfer (ET). mdpi.com |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Decrease in absorbance as the blue-green radical cation is reduced. dergipark.org.tr | Primarily electron transfer (ET). cabidigitallibrary.org |
Molecular Docking Studies on Antioxidant Targets
Molecular docking simulations provide insights into the potential mechanisms by which a compound may exert its biological activity. For Fasciculol C, such studies have explored its interaction with enzymes involved in the generation of reactive oxygen species (ROS). One key target is xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂) as byproducts. smujo.id Inhibition of XO can therefore be a strategy to mitigate oxidative stress. smujo.id In one study, Fasciculol C was identified within a plant extract, and in silico analysis was conducted to evaluate the antioxidant potential of the identified compounds by docking them against xanthine oxidase. smujo.idsmujo.id This approach helps to predict the binding affinity and interaction patterns between the ligand (Fasciculol C) and the active site of the target protein (XO), suggesting a potential mechanism for its antioxidant effect. smujo.id
Another indirect antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. d-nb.info Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. d-nb.infonih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. nih.govmdpi.comresearchgate.net Certain molecules can interact with Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to accumulate, translocate to the nucleus, and activate the antioxidant response. nih.govmdpi.com Research on steroids isolated from the mushroom Hypholoma lateritium revealed that Fasciculol C was a notable activator of the Nrf2 pathway. d-nb.info In fact, when cells were treated with Fasciculol C alone, the level of Nrf2 was the highest among all tested steroids from the fungus, indicating a potent ability to stimulate this key cellular defense mechanism against oxidative stress. d-nb.info This activation suggests a potential interaction with the Keap1-Nrf2 regulatory system. d-nb.info
| Target Protein/Pathway | Function of Target | Proposed Mechanism of Fasciculol C | Reference |
|---|---|---|---|
| Xanthine Oxidase (XO) | Generates reactive oxygen species (ROS) during purine (B94841) metabolism. | Potential inhibition of the enzyme, as suggested by molecular docking studies, which would reduce ROS production. | smujo.id |
| Keap1-Nrf2 Pathway | Nrf2 is a master regulator of antioxidant gene expression; Keap1 is its repressor. | Activation of the Nrf2 pathway, possibly by disrupting the Keap1-Nrf2 interaction, leading to increased synthesis of antioxidant enzymes. d-nb.info | d-nb.info |
Calmodulin Antagonistic Activity of Related Fasciculol Esters (e.g., Fasciculic Acids A, B, C)
While the direct calmodulin (CaM) antagonistic activity of Fasciculol C is not the primary focus of available studies, research has extensively documented this property in its closely related esters, namely Fasciculic Acids A, B, and C. nih.gov These compounds were isolated from the toxic mushroom Naematoloma fasciculare and identified as potent calmodulin antagonists. nih.gov Calmodulin is a ubiquitous calcium-binding protein that acts as a key intracellular transducer for many calcium-mediated signaling pathways. nih.gov Antagonists of calmodulin can inhibit these pathways and are valuable tools for studying calcium-dependent cellular processes. nih.gov
The fasciculic acids are lanostane-type triterpenoid (B12794562) esters of Fasciculol C and its analogues. nih.gov Their discovery as powerful calmodulin inhibitors highlighted a significant biological activity for this structural class of fungal metabolites. nih.govacs.org The potent calmodulin antagonistic activity of Fasciculic Acids A, B, and C suggests that the specific ester side chains attached to the core fasciculol structure are crucial for this particular biological function. nih.gov
Phytotoxic Properties and Ecological Roles
Fasciculol C and its structural relatives, isolated from fungi like Hypholoma fasciculare (often referred to as Naematoloma fasciculare), exhibit significant phytotoxic properties. researchgate.netnih.gov These compounds are part of a broader class of fungal secondary metabolites that can influence plant growth and survival. nih.govplos.org
Phytotoxicity refers to the detrimental effect of a substance on plant growth. nih.gov This can manifest as the inhibition of seed germination, obstruction of root or shoot elongation, leaf yellowing (chlorosis), or tissue death (necrosis). nih.govjeeng.netdergipark.org.tr Fungal metabolites like the fasciculols have been identified as plant growth inhibitors. researchgate.net For instance, related compounds have been shown to inhibit the root growth of seedlings in laboratory bioassays. researchgate.netmdpi.com The specific mechanism often involves interference with essential physiological or biochemical processes in the plant, such as cell division, nutrient uptake, or hormonal balance. dergipark.org.tr While some related compounds like fascicularones were found to promote radicle elongation in lettuce seedlings, the overarching classification of fasciculols is as phytotoxins. researchgate.net
The production of phytotoxic compounds like Fasciculol C by fungi has significant implications for ecology, particularly in the context of plant-fungus interactions. This phenomenon, known as allelopathy, involves the release of chemicals by an organism that influence the growth, survival, and reproduction of other organisms in its vicinity. plos.orgpensoft.netresearchgate.netnih.gov In forest ecosystems, fungi like Hypholoma species are active wood decomposers. By producing and releasing phytotoxins into the soil, they can suppress the growth of competing plants, thereby securing more resources for themselves. plos.org These allelochemicals can create a zone of inhibition around the fungus or colonized wood, shaping the local plant community structure. plos.org Furthermore, belowground networks formed by common mycorrhizal fungi can potentially act as conduits, transporting allelochemicals through the soil and extending their zone of influence beyond what could be achieved by simple diffusion alone. plos.orgnih.gov
Mechanisms of Phytotoxicity
In Vivo Biological Activity and Toxicity Assessments in Non-Human Organisms
The biological effects of Fasciculol C have been assessed in vivo using non-human model organisms to determine its toxicity. One such study utilized the bdelloid rotifer, Philodina acuticornis, a micro-invertebrate commonly used in toxicity and longevity research. nih.govresearchgate.net The results of this assay revealed a complex toxicological profile for Fasciculol C that was highly dependent on environmental conditions. nih.govnih.govresearchgate.net
In the absence of nutrients, Fasciculol C did not appear to be toxic to the rotifers and, in fact, increased their maternal cohort fitness (MCF) values, suggesting a potential beneficial effect under starvation conditions. nih.gov However, the opposite effect was observed when nutrients were present. nih.gov In a nutrient-rich environment, Fasciculol C demonstrated a significant toxic effect on Philodina acuticornis. nih.gov This nutrient-dependent toxicity highlights the complexity of assessing the biological impact of natural compounds.
Another common method for preliminary toxicity screening of natural products is the brine shrimp (Artemia salina) lethality assay. isopsoc.orgresearchgate.netacademicjournals.org This assay is a simple, rapid, and cost-effective method to evaluate the general toxicity of a substance. academicjournals.org While specific data for Fasciculol C in this assay were not detailed in the provided search results, other fungal metabolites have been evaluated using this system, where lethality against the brine shrimp larvae is measured to determine an LC50 (lethal concentration, 50%) value. nih.govresearchgate.net For example, some fungal compounds have shown lethality against brine shrimp with LC50 values as low as 0.5 μg/mL. researchgate.net
| Experimental Condition | Observed Effect of Fasciculol C | Reference |
|---|---|---|
| Without feeding (nutrient-poor) | Increased maternal cohort fitness (MCF) values; not toxic. | nih.gov |
| With feeding (nutrient-rich) | Demonstrated significant toxic effect. | nih.gov |
Bdelloid Rotifer Assays for Viability and Physiological Effects
The biological activities of Fasciculol C and other related triterpenes isolated from the mushroom Hypholoma lateritium have been investigated using bdelloid rotifer assays. mdpi.comresearchgate.net These microscopic invertebrates are established model organisms for in vivo toxicity, aging, and longevity studies due to their well-defined organ systems, including digestive, nervous, and reproductive systems. mdpi.comdntb.gov.ua The assays utilize the bdelloid rotifer species Philodina acuticornis to assess the effects of compounds on survival and physiological resilience. mdpi.comresearchgate.net
Two primary viability markers are employed in these assays: the Toxicity and Survival Lifespan (TSL) index and the Mastax Contraction Frequency (MCF). mdpi.comresearchgate.net The TSL index measures the mortality rate, providing a direct assessment of a compound's toxicity. mdpi.com The MCF, on the other hand, evaluates the function of the mastax, the rotifer's chewing organ, offering insights into organ-level physiological effects. mdpi.comevidentscientific.com These assays are conducted over a 72-hour period, both with and without a food source (homogenized yeast), to determine any nutrient-dependent effects. mdpi.comresearchgate.net
In these assays, Fasciculol C demonstrated a distinct toxic effect when rotifers were fed. mdpi.com However, in the absence of nutrients, it paradoxically increased the MCF values, suggesting a complex physiological response. mdpi.com This is in contrast to other tested compounds like Cerevisterol, which was found to be the most toxic, and Lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol, which exhibited no harmful effects. mdpi.com Another related compound, Fasciculol E, caused a significant decrease in viability, with its effects being strongly dependent on the presence or absence of nutrients. mdpi.com Interestingly, Fasciculic acid B was utilized by the rotifers as a food source. mdpi.com
The detailed findings from these bdelloid rotifer assays highlight the diverse biological activities of these fungal metabolites, with Fasciculol C exhibiting a notable and complex interaction with the physiology of Philodina acuticornis. mdpi.com
Interactive Table: Effects of Fasciculol C and Related Compounds on Bdelloid Rotifer Viability
| Compound | Effect on Viability (with feeding) | Effect on Viability (without feeding) | Key Observation |
| Fasciculol C | Toxic | Increased Mastax Contraction Frequency (MCF) | Dual effect depending on nutrient availability. mdpi.com |
| Fasciculol E | Significant decrease | --- | Effect is strongly nutrient-dependent. mdpi.com |
| Cerevisterol | Highly toxic | --- | The most toxic compound tested. mdpi.com |
| Lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol | No harmful effect | No harmful effect | Non-toxic in the tested conditions. mdpi.com |
| Fasciculic acid B | --- | --- | Utilized as a food source by the rotifers. mdpi.com |
Analytical Methodologies in Fasciculol C Research and Quantification
Advanced Chromatographic Techniques
Chromatography is a cornerstone for the purification and analysis of natural products like Fasciculol C. Both high-performance liquid chromatography (HPLC) and flash chromatography are instrumental in isolating this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) in Fasciculol C Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of Fasciculol C and its derivatives. researchgate.net This technique offers high resolution and sensitivity, making it suitable for separating complex mixtures of structurally similar triterpenoids found in mushroom extracts. researchgate.net In the context of Fasciculol C research, HPLC is not only used for isolation but also plays a role in the chemotaxonomic classification of Naematoloma species by comparing the profiles of fasciculols and their depsipeptides. researchgate.net
Research has shown that HPLC can effectively separate diastereomers, such as the 3'R and 3'S forms of fasciculic acid C, which is crucial for understanding the stereochemistry and biological activity of these compounds. researchgate.net The development of a robust HPLC method is often a preliminary step before further analysis by more sophisticated techniques like mass spectrometry or NMR. ajrconline.org The choice of column, mobile phase, and detector is critical and tailored to the specific properties of the lanostane (B1242432) triterpenoids being analyzed. bioline.org.brscielo.br
Table 1: General Parameters for HPLC Analysis
| Parameter | Typical Specification | Purpose |
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | Allows for the elution of a wide range of compounds with varying polarities. scielo.br |
| Detector | UV Detector (e.g., at 240-280 nm) or Diode Array Detector (DAD) | Detects and quantifies the compounds as they elute from the column. bioline.org.brmdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. scielo.br |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. scielo.br |
This table presents a generalized set of HPLC parameters. Specific conditions may vary based on the sample matrix and analytical goals.
Flash Chromatography Applications
Flash chromatography serves as a rapid and efficient preliminary purification technique in Fasciculol C research. slideshare.netchromtech.com It is particularly useful for processing larger quantities of crude extracts from mushrooms like Hypholoma lateritium to isolate triterpenes, including Fasciculol C. mdpi.com This method operates at a medium pressure, pushing the solvent through the column faster than traditional gravity-fed chromatography, which significantly reduces separation time. chromtech.comiajpr.com
In a typical application, a crude methanol (B129727) extract of the mushroom is partitioned, and the resulting fractions are subjected to flash chromatography on silica (B1680970) gel. mdpi.com A gradient solvent system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like acetone, is used to elute compounds of increasing polarity. mdpi.com This process allows for the separation of complex mixtures into simpler fractions, which can then be further purified using techniques like HPLC. ajrconline.orgmdpi.com The use of pre-packed cartridges and automated systems enhances reproducibility and efficiency. slideshare.netiajpr.com
Table 2: Example of a Flash Chromatography Scheme for Triterpene Isolation
| Step | Matrix/Fraction | Stationary Phase | Mobile Phase System | Outcome |
| 1 | Crude n-hexane soluble phase | Silica Gel | n-hexane-acetone gradient (0% to 100% acetone) | Separation into 7 combined fractions. mdpi.com |
| 2 | Combined chloroform-soluble fractions | Silica Gel | n-hexane-acetone gradient (0% to 40% acetone) | Further purification of fractions to yield specific compounds. mdpi.com |
| 3 | Further purified fractions | Reversed-phase media | Acetonitrile-water gradient (e.g., 30% to 70% acetonitrile) | Isolation of Fasciculol C (compound 10 in the study). mdpi.com |
This table is based on the methodology described for the isolation of triterpenoids from Hypholoma lateritium. mdpi.com
Comprehensive Spectroscopic Profiling (beyond initial structure elucidation)
Beyond the initial determination of its chemical structure, spectroscopic techniques are vital for detecting Fasciculol C within complex biological mixtures and for differentiating it from other related metabolites.
Metabolomic Profiling by LC-MS for Fasciculol C Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique used for the comprehensive analysis of metabolites in biological samples, a field known as metabolomics. nih.gov This method is particularly well-suited for detecting and identifying compounds like Fasciculol C in complex extracts. smujo.id LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of hundreds to thousands of metabolites in a single run. nih.govfrontiersin.org
In studies involving fungal or plant extracts, LC-MS is used to generate a metabolomic profile, which is a snapshot of all the detectable small molecules. smujo.idfrontiersin.org Fasciculol C has been identified as a component in the metabolomic analysis of tongue coating in patients with certain medical conditions, highlighting the ability of LC-MS to detect this compound in complex human biological samples. nih.gov The technique typically involves reversed-phase liquid chromatography to separate the compounds, followed by electrospray ionization (ESI) to generate ions that are then detected by the mass spectrometer. nih.gov This approach is invaluable for biomarker discovery and for understanding the biochemical pathways present in an organism. plos.org
NMR-Based Metabolomics for Fasciculol C Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics provides a complementary approach to LC-MS for analyzing complex mixtures. au.dk A key advantage of NMR is its ability to provide detailed structural information, which can be crucial for differentiating between isomers—compounds with the same chemical formula but different structures. au.dkfrontiersin.org This is particularly relevant for the study of triterpenoids, which often exist as a variety of structurally similar isomers.
While 1D ¹H NMR is a common starting point, it can suffer from signal overlap in complex samples. frontiersin.orgnist.gov Therefore, 2D NMR techniques and ¹³C NMR are often employed to achieve better signal dispersion and more reliable identification of metabolites. frontiersin.org NMR-based metabolomics has been successfully used to differentiate between mushroom species by analyzing their metabolic profiles. mdpi.com In the context of Fasciculol C, NMR would be instrumental in distinguishing it from other fasciculol derivatives and related lanostane triterpenoids that might be present in a fungal extract, providing a clear picture of the metabolome. ias.ac.in
Method Development for Quantitative Analysis of Fasciculol C in Biological Samples
Developing a method for the quantitative analysis of Fasciculol C in biological samples is essential for pharmacokinetic, toxicological, and efficacy studies. This process involves creating a reliable and reproducible protocol, typically using HPLC or LC-MS, to accurately measure the concentration of the compound.
The development of such a method requires careful optimization of several parameters. For an HPLC-based method, this includes selecting the appropriate column and mobile phase to achieve good separation of Fasciculol C from other components in the biological matrix (e.g., plasma, tissue homogenate). bioline.org.brscielo.br For LC-MS, tuning the mass spectrometer to specifically detect the parent ion of Fasciculol C and one or more of its fragment ions (Selected Reaction Monitoring, SRM) provides high selectivity and sensitivity. plos.org
Validation is a critical part of method development. This involves assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. Accuracy and precision ensure that the measurements are both close to the true value and reproducible. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com While specific quantitative methods for Fasciculol C in biological samples are not widely published, the principles of quantitative analysis for similar natural products in biological matrices would be applied. mdpi.comscribd.com
Table 3: Key Validation Parameters for a Quantitative Analytical Method
| Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical result from an extracted sample with that from a standard solution. mdpi.com |
Chemotaxonomic and Metabolomic Investigations of Fasciculol C
Fasciculol C as a Chemotaxonomic Marker for Fungal and Plant Genera
Fasciculol C, a lanostane-type triterpenoid (B12794562), and its related derivatives serve as significant chemical markers for specific genera of fungi, particularly within the family Strophariaceae. Research has consistently isolated Fasciculol C and its esters from mushrooms of the genus Hypholoma (formerly and often synonymously known as Naematoloma). researchgate.netnih.gov
The presence of Fasciculol C, along with compounds like Fasciculol B and various fasciculic acids, has been identified in the fruit bodies of species such as Hypholoma fasciculare (sulfur tuft), Hypholoma lateritium (brick cap), and Naematoloma sublateritium. researchgate.netnih.govd-nb.info Comparative analyses of the production of these compounds across different species, including H. fasciculare, H. sublateritium, and H. capnoides, help to establish and reinforce chemotaxonomic relationships. researchgate.net The consistent and often genus-specific profile of these triterpenoids makes them valuable for fungal classification and identification, distinguishing these species from other fungi. While its role as a fungal chemotaxonomic marker is well-documented, there is limited evidence in available scientific literature to establish Fasciculol C as a widespread or significant chemotaxonomic marker for plant genera.
Metabolomic Significance of Fasciculol C in Biological Systems
In the field of clinical metabolomics, Fasciculol C has been identified as a key component of a novel biomarker panel for diagnosing and assessing the severity of pediatric community-acquired pneumonia (CAP). A significant study combined proteomics and metabolomics to analyze serum samples from children with severe CAP (S-CAP), non-severe CAP (NS-CAP), and healthy controls. The results showed a distinct metabolic signature in patients with pneumonia.
Fasciculol C was identified as one of three metabolites in a new serum biomarker panel designed to effectively identify CAP and, crucially, to distinguish severe cases from non-severe ones. researchgate.netmdpi.comnih.gov This panel combines the detection of Fasciculol C with two other metabolites and two proteins, providing a multi-faceted diagnostic tool. The identification of Fasciculol C in this context underscores the power of metabolomics to uncover novel biomarkers that can provide valuable insights into disease pathogenesis and aid in critical clinical decisions.
Table 1: Serum Biomarker Panel for Pediatric Community-Acquired Pneumonia (CAP)
| Biomarker Type | Component Name | Role in Panel |
| Metabolite | Fasciculol C | Used to identify CAP and distinguish severe cases. |
| Metabolite | PE(14:0/16:1(9Z)) | Used to identify CAP and distinguish severe cases. |
| Metabolite | PS(20:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | Used to identify CAP and distinguish severe cases. |
| Protein | C-reactive protein (CRP) | Used to identify CAP and distinguish severe cases. |
| Protein | Lipopolysaccharide-binding protein (LBP) | Used to identify CAP and distinguish severe cases. |
This table is based on findings from a study on serum-integrated omics for pediatric CAP. researchgate.netmdpi.comnih.gov
Metabolomics is a critical tool for understanding the complex biochemical changes that occur in plants under biotic stress, such as fungal infections. In maize (Zea mays L.), infection by the fungus Setosphaeria turcica, which causes Northern Corn Leaf Blight (NCLB), triggers significant metabolic reprogramming. mdpi.comnih.govresearchgate.net
Studies utilizing metabolomic techniques to analyze the response of maize to NCLB have identified thousands of differential metabolites. mdpi.comnih.govresearchgate.net These broad analyses show significant changes in major metabolic classes, including the upregulation of organic acids, amino acids, and sugars, and the downregulation of phenolics and esters. mdpi.comnih.gov Within these extensive metabolic shifts, specific compounds are being investigated as potential biomarkers or key players in the plant's defense response. Notably, Fasciculol C has been identified as a metabolite involved in the response of maize to biotic stress, indicating its potential role in the plant's defense signaling or physiological adaptation mechanisms. researchgate.net While the exact function of Fasciculol C in this context is still under investigation, its presence highlights a specific metabolic pathway that is altered during the host-pathogen interaction. researchgate.net
Table 2: Selected Metabolite Changes in Maize During Biotic Stress
| Metabolite Class | General Trend in NCLB-Infected Maize | Specific Metabolite Identified |
| Organic Acids & Derivatives | Upregulated | --- |
| Amino Acids & Derivatives | Upregulated | --- |
| Sugars & Derivatives | Upregulated | --- |
| Phenolics | Downregulated | --- |
| Esters | Downregulated | --- |
| Triterpenoids | Differentially Regulated | Fasciculol C researchgate.net |
This table summarizes general trends from metabolomic studies of maize with NCLB and specific findings related to Fasciculol C. mdpi.comnih.govresearchgate.net
The discovery of Fasciculol C as a biomarker for pediatric pneumonia exemplifies the strength of integrating different "omics" technologies for a comprehensive understanding of biological systems. researchgate.netmdpi.comnih.gov By combining proteomics (the study of proteins) and metabolomics (the study of metabolites), researchers can move beyond a one-dimensional view of disease. Proteins and metabolites are the functional end-products of the genome and transcriptome, and their analysis provides a direct snapshot of physiological and pathological states. whiterose.ac.uk
In the pneumonia study, proteomics revealed alterations in proteins related to inflammation, the complement system, and coagulation, while metabolomics simultaneously identified changes in small molecules like Fasciculol C. researchgate.netmdpi.com This integrated approach allows for the construction of a more complete picture of the disease's pathology, showing how changes at the protein level are connected to downstream alterations in metabolic pathways. researchgate.net This holistic view is crucial for uncovering complex disease mechanisms, identifying robust multi-component biomarkers, and ultimately developing new diagnostic and therapeutic strategies. researchgate.netwhiterose.ac.uk
Future Research Directions for Fasciculol C Studies
Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation
A fundamental gap in our knowledge of Fasciculol C is a complete map of its biosynthesis. Although it is known to be a triterpenoid (B12794562), likely formed through the mevalonic acid pathway, the specific enzymes and the genetic architecture governing its production are largely uncharacterized. rsc.orgfoodb.ca Future research should prioritize the identification and functional analysis of the biosynthetic gene cluster (BGC) responsible for Fasciculol C synthesis in producing organisms like Hypholoma fasciculare.
Key research objectives include:
Genomic and Transcriptomic Sequencing: Performing deep sequencing of Fasciculol C-producing fungal strains to identify putative triterpenoid BGCs. Comparative transcriptomic analysis of the fungus under different growth conditions could reveal which genes are upregulated during peak production. researchgate.net
Gene Knockout and Heterologous Expression: Once candidate genes are identified, targeted gene knockout experiments in the native host can confirm their role in the pathway. Subsequently, expressing the entire BGC in a more genetically tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae, would definitively prove its function and pave the way for biotechnological production.
Enzyme Characterization: Isolating and characterizing the key enzymes in the pathway, such as the specific oxidosqualene cyclase that initiates the formation of the lanostane (B1242432) skeleton and the various cytochrome P450 monooxygenases and hydroxylases responsible for the extensive oxygenation of the Fasciculol C structure.
Modern fungal molecular and synthetic biology tools are critical for renewing interest in exploring mushroom-forming fungi for novel therapeutic agents. frontiersin.org
| Research Approach | Objective | Rationale |
| Genome Mining | Identify the Fasciculol C Biosynthetic Gene Cluster (BGC). | The genetic blueprint for the synthesis of secondary metabolites is typically co-located in BGCs. frontiersin.org |
| Comparative Transcriptomics | Pinpoint genes actively expressed during Fasciculol C production. | Correlates gene expression levels with metabolite production to find key enzymes. researchgate.net |
| Heterologous Expression | Reconstitute the biosynthetic pathway in a model organism. | Confirms gene function and enables engineered production of the compound. |
| Enzyme Assays | Determine the specific function of individual biosynthetic enzymes. | Elucidates the precise biochemical steps and catalytic mechanisms in the pathway. |
Comprehensive Structure-Activity Relationship Studies through Advanced Synthetic Analogs
The therapeutic potential of Fasciculol C is directly linked to its chemical structure. To optimize its biological activities, such as its anti-inflammatory and antitumor effects, comprehensive structure-activity relationship (SAR) studies are essential. researchgate.netjmb.or.kr These studies depend on the ability to create a library of analogs with systematic modifications to the core structure.
Future SAR research should focus on:
Total Synthesis: Developing a robust and efficient total chemical synthesis for Fasciculol C. This is a critical prerequisite for creating analogs that are not accessible through isolation from natural sources.
Analog Synthesis: Synthesizing a diverse range of analogs by modifying key functional groups. This includes altering the number and position of hydroxyl groups, modifying the side chain, and changing the stereochemistry at various chiral centers. The anti-inflammatory activity of related compounds is known to depend on features like hydroxyl groups and an intact ring structure. researchgate.netmdpi.com
Semi-synthesis: Using naturally produced Fasciculol C or its precursors as starting material for chemical modifications, which can be a more direct route to certain analogs.
Biological Screening: Testing the synthesized analogs in a battery of bioassays to evaluate how each structural change affects potency and selectivity for various biological targets.
| Structural Modification | Potential Impact on Activity | Example from Related Compounds |
| Hydroxylation Pattern | Altering potency and selectivity for targets like COX-2 and Nrf2. | The hydroxy groups on the cyclohexentriol ring are crucial for the phytotoxicity of related fungal metabolites. mdpi.com |
| Side Chain Modification | Influencing bioavailability and interaction with molecular targets. | Fasciculic acids, which are esters of fasciculols, show potent biological activity. researchgate.net |
| Ring System Alterations | Determining the necessity of the core lanostane skeleton for activity. | Studies on other toxins show that the core ring structure is essential for their biological function. sci-hub.se |
Identification of Novel Molecular Targets and Signaling Pathways
While Fasciculol C is a known calmodulin inhibitor and has been shown to modulate the COX-2 and Nrf2 pathways, its full spectrum of molecular interactions remains to be discovered. researchgate.netrsc.orgresearchgate.net Identifying novel targets is crucial for understanding its mechanisms of action and uncovering new therapeutic applications.
Prospective research avenues include:
Affinity-Based Proteomics: Using chemical probes derived from Fasciculol C to "fish" for binding partners in cell lysates, allowing for the unbiased identification of direct molecular targets.
Global Metabolomics and Proteomics: Treating cells or model organisms with Fasciculol C and analyzing the global changes in protein and metabolite levels. This can reveal which signaling pathways are perturbed by the compound. Recent studies have already implicated Fasciculol C in lipid metabolism pathways. foodb.canih.govbiorxiv.org
Computational Docking: Using the known structure of Fasciculol C to computationally screen libraries of protein structures to predict potential binding targets, which can then be validated experimentally.
Phenotypic Screening: Testing Fasciculol C in a wide range of disease models (e.g., different cancer cell lines, models of neurodegeneration, microbial biofilm assays) to uncover unexpected activities, which can then be traced back to novel molecular targets. For instance, other fungal triterpenes have shown promise as antibiofilm agents. mdpi.com
| Known Pathway/Target | Potential New Areas of Investigation | Research Method |
| Calmodulin Inhibition rsc.org | Calcium signaling in other contexts (e.g., neurotransmission). | Electrophysiology, Calcium Imaging. |
| COX-2/Nrf2 Modulation researchgate.netresearchgate.net | Other inflammatory and oxidative stress pathways (e.g., NF-κB, HIF-1). | Western Blot, Reporter Assays. biorxiv.org |
| Antitumor Activity jmb.or.kr | Specific cancer cell vulnerabilities, apoptosis pathways, mitochondrial function. | Cell Viability Assays, Flow Cytometry. acs.org |
| Lipid Metabolism foodb.ca | Role in metabolic disorders, interaction with lipid transport proteins. | Untargeted Metabolomics, Lipidomics. nih.gov |
Exploration of Inter-species and Intra-species Variations in Fasciculol C Production
The production of secondary metabolites in fungi can vary significantly between different species and even between different strains of the same species. researchgate.net A thorough investigation into these variations for Fasciculol C is needed for both ecological understanding and for selecting high-producing strains for biotechnological purposes.
Future studies should aim to:
Chemotaxonomic Profiling: Systematically analyze various species within the Hypholoma genus (e.g., H. fasciculare, H. lateritium, H. sublateritium, H. capnoides) and other related fungal genera to map the distribution and quantity of Fasciculol C and its derivatives. researchgate.netnih.gov
Intra-species Genetic and Metabolic Diversity: Collect and culture multiple wild isolates of a single high-producing species, such as H. fasciculare, from different geographical locations. Analyze their genetic makeup (e.g., using molecular markers) and their metabolic profiles to understand the extent of "chemogenetic diversity". frontiersin.orgnih.gov
Influence of Environmental Factors: Investigate how different culture conditions (e.g., substrate, temperature, pH, light, co-culturing with other microbes) affect the production of Fasciculol C in selected strains. Environmental stress is known to trigger secondary metabolism in fungi. mdpi.com
Development of Biotechnological Strategies for Enhanced Fasciculol C Production
Relying on the collection of wild mushrooms is not a viable strategy for the large-scale production of Fasciculol C. Developing robust biotechnological methods is imperative for generating a sustainable supply for research and potential therapeutic development.
Key biotechnological strategies to pursue include:
Fermentation Optimization: Systematically optimizing submerged or solid-state fermentation conditions for high-producing wild-type strains. This involves fine-tuning media components, aeration, temperature, and other physical parameters.
Metabolic Engineering of the Native Producer: Once the BGC is identified, using genetic tools like CRISPR-Cas9 to overexpress key biosynthetic genes or regulatory factors within Hypholoma to boost production.
Heterologous Production: As mentioned previously, transferring the identified BGC into a well-established industrial fermentation host like S. cerevisiae or E. coli. This approach decouples the production of the compound from the slow growth and complex biology of the native mushroom.
Precursor Feeding: Supplying cultures with advanced precursors in the biosynthetic pathway (e.g., lanosterol) to potentially increase the final yield of Fasciculol C.
The development of these strategies will be underpinned by the fundamental genetic and enzymatic knowledge gathered from the research directions outlined above, creating a synergistic pipeline from discovery to production.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural identification of Fasciculol C?
Fasciculol C (C₁₉H₂₆O₅) requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC-DAD for structural confirmation. Key structural features include hydroxyl and hydroxymethyl substituents (R1=OH, R2=CH₂OH), which distinguish it from analogs like Fasciculol A and B . Comparative analysis with reference standards is critical to avoid misidentification, especially given structural similarities in the fasciculol series.
Q. How can researchers optimize isolation protocols for Fasciculol C from fungal sources?
Fasciculol C is a secondary metabolite derived from fungi. A stepwise isolation protocol should include:
- Extraction : Use polar solvents (e.g., methanol/water) for initial extraction.
- Fractionation : Column chromatography with silica gel or Sephadex LH-20, guided by TLC monitoring.
- Purification : Final purification via preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water) . Purity (>95%) should be validated using HPLC-UV and mass spectrometry.
Q. What in vitro assays are suitable for preliminary bioactivity screening of Fasciculol C?
Initial bioactivity studies should focus on cytotoxicity (e.g., MTT assay against cancer cell lines), antimicrobial activity (disc diffusion assay), and phytotoxicity (leaf puncture assay). For example, Fasciculol C’s hydroxymethyl group may enhance membrane permeability, necessitating dose-response curves (IC₅₀ calculations) and comparisons with Fasciculol A/B to isolate substituent-specific effects .
Advanced Research Questions
Q. How do structural modifications (e.g., R1/R2 substituents) influence Fasciculol C’s bioactivity?
A structure-activity relationship (SAR) study should:
- Synthesize analogs via regioselective oxidation or methylation of the hydroxyl/hydroxymethyl groups.
- Compare bioactivity across analogs using standardized assays (e.g., IC₅₀ in cancer cell lines).
- Apply molecular docking to predict interactions with target proteins (e.g., tubulin or kinase enzymes) . Contradictions in activity between analogs may arise from steric hindrance or hydrogen-bonding capacity, requiring crystallographic validation .
Q. How should researchers address contradictions in Fasciculol C’s reported bioactivity across studies?
Discrepancies may stem from variations in:
- Experimental design : Cell line specificity (e.g., HeLa vs. MCF-7), solvent choice (DMSO vs. ethanol), or incubation time.
- Compound stability : Fasciculol C’s hydroxymethyl group may degrade under acidic conditions, necessitating stability studies via HPLC . Mitigation strategies include:
- Replicating conflicting studies under identical conditions.
- Conducting meta-analyses to identify confounding variables .
Q. What strategies can elucidate Fasciculol C’s synergistic effects with other phytochemicals?
Use combinatorial screening (e.g., checkerboard assay) to quantify synergy (FIC index) with fungal metabolites like Aeruginosols. For mechanistic insights:
- Apply transcriptomics (RNA-seq) to identify co-regulated pathways.
- Validate synergy in 3D tumor spheroid models to mimic in vivo complexity .
Methodological and Reproducibility Considerations
Q. What in vivo models are appropriate for validating Fasciculol C’s preclinical efficacy?
Prioritize zebrafish embryos or murine xenograft models for toxicity and efficacy profiling. Key parameters:
- Dose optimization based on pharmacokinetic studies (plasma half-life, bioavailability).
- Histopathological analysis of target organs (liver, kidneys) to assess safety .
Q. How can researchers ensure reproducibility in Fasciculol C studies?
Adhere to the NIH preclinical checklist for experimental reporting:
- Document solvent concentrations, incubation times, and cell passage numbers.
- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) .
Q. What analytical methods are critical for stability studies of Fasciculol C?
- Forced degradation : Expose Fasciculol C to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH).
- Monitor degradation products via UPLC-QTOF-MS and assign structures using MS/MS fragmentation patterns .
Emerging Research Directions
Q. How can multi-omics approaches enhance understanding of Fasciculol C’s mechanisms?
Integrate proteomics (LC-MS/MS) to identify target proteins, metabolomics (GC-MS) to map altered metabolic pathways, and CRISPR-Cas9 screens to validate gene dependencies. Cross-validate findings with public databases (e.g., ChEMBL, PubChem) .
Q. What strategies enable rational structural modification of Fasciculol C for improved pharmacokinetics?
Use computational tools (e.g., SwissADME) to predict ADME properties. Prioritize modifications that enhance solubility (e.g., glycosylation) or reduce CYP450 metabolism (e.g., fluorination) while retaining bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
